molecular formula C61H110N24O14 B15129639 H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

Cat. No.: B15129639
M. Wt: 1403.7 g/mol
InChI Key: LQPUDWRXDGMDFV-UHFFFAOYSA-N
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Description

The compound “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” is a peptide composed of eleven amino acids. Peptides like this one are often used in various biological and medical research applications due to their ability to interact with specific proteins and receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and peptides.

    Biology: Studied for their role in cellular signaling and protein-protein interactions.

    Medicine: Investigated for their potential as therapeutic agents, including as antimicrobial peptides and cancer treatments.

    Industry: Utilized in the development of diagnostic assays and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, leading to the activation or inhibition of signaling pathways. They can also penetrate cells and interact with intracellular targets, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2: is similar to other peptides with sequences that include lysine, arginine, and glycine residues.

    H-tyr-gly-arg-lys-lys-arg-arg-gln-arg-arg-arg-lys-leu-ser-ser-ile-glu-ser-asp-val-oh: is another peptide with a similar sequence but with additional amino acids.

Properties

Molecular Formula

C61H110N24O14

Molecular Weight

1403.7 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)

InChI Key

LQPUDWRXDGMDFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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